molecular formula C16H18ClN3O3 B2748862 N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide CAS No. 930982-15-3

N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide

Cat. No. B2748862
CAS RN: 930982-15-3
M. Wt: 335.79
InChI Key: QHJIDUJLVFOROC-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide is a compound that has gained attention in the field of scientific research due to its potential as a pharmacological agent.

Scientific Research Applications

Metabolic Pathways and Bioactivation

  • Metabolism in Liver Microsomes : Research by Coleman et al. (2000) investigates the metabolism of various chloroacetamide herbicides, including compounds structurally related to N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide, in human and rat liver microsomes. This study contributes to understanding the complex metabolic pathways and potential bioactivation of similar compounds in agricultural applications (Coleman, Linderman, Hodgson, & Rose, 2000).

Pharmacological Properties

Antimicrobial Activity

  • Potential Antibacterial Properties : Jayaseelan (2019) conducted an in silico study on the antimicrobial potential of acetaminophen, a compound with some structural similarity to this compound, against red complex pathogens. This highlights the potential for similar compounds to have antibacterial properties (Jayaseelan, 2019).

Chemical Synthesis and Derivatives

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3/c1-10-4-5-11(8-12(10)17)18-13(21)9-20-14(22)16(19-15(20)23)6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3,(H,18,21)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJIDUJLVFOROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3(CCCC3)NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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